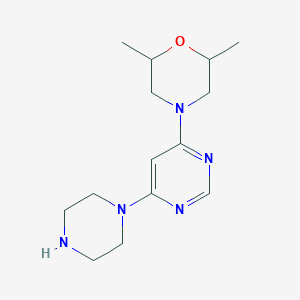![molecular formula C11H11F2N3O B1419995 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine CAS No. 1187027-03-7](/img/structure/B1419995.png)
3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
“3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1187027-03-7 . It has a molecular weight of 239.22 . The IUPAC name for this compound is 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-ylamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.22 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data .Aplicaciones Científicas De Investigación
Analysis of Pyrazole Derivatives
A study by Szlachcic et al. (2020) analyzed pyrazole derivatives, including those related to 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine. They focused on the molecular structure using X-ray diffraction and DFT calculations. The study also explored reductive cyclization in pyrazole derivatives, providing insights into their reactivity and potential applications in synthesis processes (Szlachcic et al., 2020).
Synthesis and Properties of Azo and Bisazo Dyes
Research by Bagdatli and Ocal (2012) involved the synthesis of new heterocycles from 5-pyrazolones, which are structurally related to the compound of interest. This work led to the development of azo and bisazo dyes, providing valuable information about their spectroscopic properties and potential applications in dyeing (Bagdatli & Ocal, 2012).
Synthesis in Ionic Liquid
Shi, Zhou, and Liu (2010) reported a synthesis method for pyrazolo[3,4-b]pyridine derivatives using ionic liquid. This approach, relevant to the compound , offers a more environmentally benign procedure and highlights the potential for greener synthesis methods (Shi, Zhou, & Liu, 2010).
Tautomerism in Azo Dyes
A study by Deneva et al. (2019) focused on tautomerism in azo dyes derived from pyrazole derivatives. This research is relevant for understanding the chemical behavior of related compounds in different environments, contributing to the broader knowledge of pyrazole-based molecules (Deneva et al., 2019).
Synthesis of Pyrazoloquinolines
Wu et al. (2010) explored the synthesis of pyrazoloquinolines, which are closely related to the compound . Their research demonstrated an efficient synthesis method under solvent-free conditions, providing an environmentally friendly approach to creating these complex molecules (Wu et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZUYFLALCRPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
acetate](/img/structure/B1419927.png)






